![molecular formula C17H18N2O2S B5141878 4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTA and has been extensively studied for its biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
MTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been used as a chemotherapeutic agent in cancer treatment. MTA has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in various diseases. Additionally, MTA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of MTA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of S-adenosylhomocysteine hydrolase, which is involved in the synthesis of DNA and RNA. MTA has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. MTA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MTA has been found to improve cognitive function and memory in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MTA in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the role of these enzymes in disease pathogenesis. However, one limitation of using MTA in lab experiments is its potential toxicity. MTA has been found to be toxic to certain cells, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are many future directions for the study of MTA. One potential area of research is the development of MTA-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTA and its potential side effects. Finally, the synthesis of new derivatives of MTA may lead to the development of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of MTA involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride and thioacetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through column chromatography to obtain pure MTA. This method has been widely used for the synthesis of MTA in various research studies.
Eigenschaften
IUPAC Name |
4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-4-2-3-5-14(12)10-22-11-16(20)19-15-8-6-13(7-9-15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHNQVAIQNPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2-Methylbenzyl)sulfanyl]acetyl}amino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

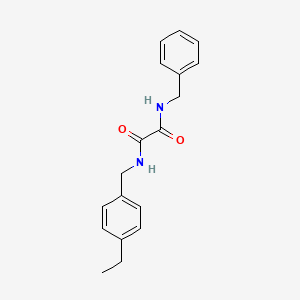
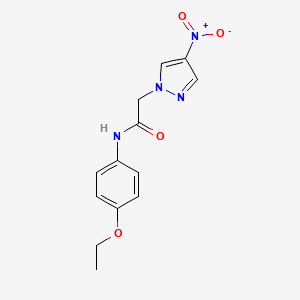
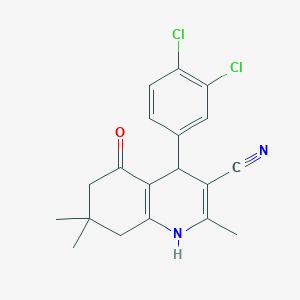
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
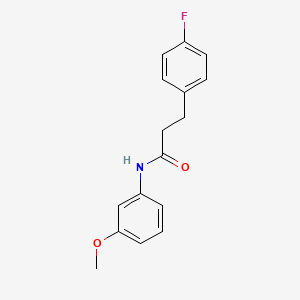
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
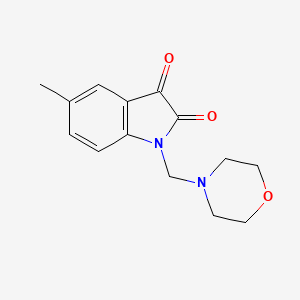

![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)